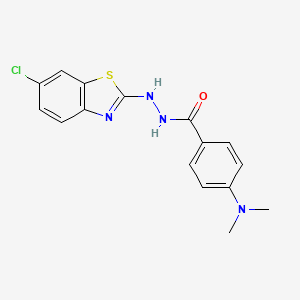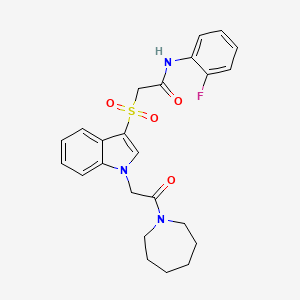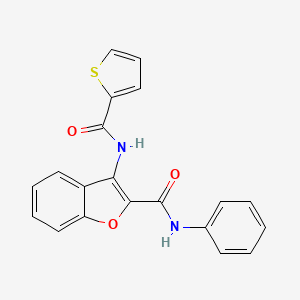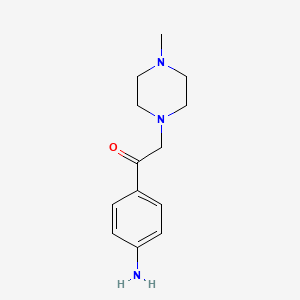![molecular formula C20H13FN2O B2678654 2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile CAS No. 861208-25-5](/img/structure/B2678654.png)
2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile is a heterocyclic compound that features a chromene core structure. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer and antiviral agents. The presence of the fluorophenyl group and the nitrile functionality enhances its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the one-pot three-component condensation reaction, which includes the following steps:
Starting Materials: 4-hydroxy-2H-chromen-2-one, 4-fluorobenzaldehyde, and malononitrile.
Catalyst: Piperidine is often used as a catalyst.
Solvent: Ethanol is commonly employed as the solvent.
Reaction Conditions: The reaction mixture is heated under reflux conditions, typically at temperatures around 80-100°C, for several hours until the reaction is complete.
This method yields the desired compound with good to excellent yields under relatively mild conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and microwave-assisted synthesis are advanced techniques that can be employed to improve efficiency and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or aldehydes.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism by which 2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile exerts its effects involves interaction with specific molecular targets:
Molecular Targets: The compound can bind to DNA and proteins, interfering with their normal function.
Pathways Involved: It can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the disruption of cell cycle progression.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-4-(3-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile
- 2-amino-4-(2-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile
- 2-amino-4-(4-chlorophenyl)-4H-benzo[g]chromene-3-carbonitrile
Uniqueness
2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its electronic properties and biological activity. This positioning can enhance its binding affinity to biological targets and improve its pharmacokinetic properties compared to other similar compounds .
Propiedades
IUPAC Name |
2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O/c21-15-7-5-12(6-8-15)19-16-9-13-3-1-2-4-14(13)10-18(16)24-20(23)17(19)11-22/h1-10,19H,23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYXXQPGVBHJGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B2678571.png)



![N-benzyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2678580.png)
![1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2678581.png)
![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE](/img/structure/B2678583.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2678585.png)
![7-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/new.no-structure.jpg)
![2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide;hydrochloride](/img/structure/B2678588.png)
![2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride](/img/structure/B2678590.png)


